molecular formula C9H11ClO2 B1167516 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol CAS No. 124829-13-6

1-(3-Chloro-4-methoxyphenyl)ethan-1-ol

Cat. No. B1167516
M. Wt: 186.63 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "1-(3-Chloro-4-methoxyphenyl)ethan-1-ol" involves regiospecific reactions, where the correct identification of regioisomers can be challenging and often requires single-crystal X-ray analysis for unambiguous structure determination. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates the complexities involved in synthesizing compounds with chloro and methoxy substituents on the aromatic ring, highlighting the intricate control needed over reaction conditions and the importance of analytical techniques for structure confirmation (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of compounds akin to "1-(3-Chloro-4-methoxyphenyl)ethan-1-ol" is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure of related compounds reveals the presence of hydrogen-bonded dimers and unique conformational differences that impact the compound's physical and chemical properties. This level of structural insight is crucial for understanding the interactions that govern the compound's behavior in different environments (Zhang, Qin, Wang, & Qu, 2007).

Chemical Reactions and Properties

Chemical reactions involving "1-(3-Chloro-4-methoxyphenyl)ethan-1-ol" and its derivatives can lead to the formation of a variety of structurally diverse molecules. For example, the catalysis of aerobic C–C bond cleavage demonstrates the compound's reactivity and its potential as a precursor for synthesizing new molecules with applications in drug development and materials science. The ability to manipulate the compound through chemical reactions expands its utility across different research fields (Okamoto, Sasaki, Shimada, & Oka, 1985).

Scientific Research Applications

Mechanistic Insights into Chemical Processes

  • Lignin Model Compound Acidolysis : Yokoyama (2015) reviewed the acidolysis of lignin model compounds, emphasizing the significance of the γ-hydroxymethyl group's presence. This study provides insights into the cleavage mechanisms of β-O-4 bonds in lignin, demonstrating the intricate pathways involved in lignin depolymerization. Such research could have implications for developing more efficient methods for lignin valorization, potentially making compounds like 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol valuable intermediates in biomass conversion processes (Yokoyama, 2015).

Environmental and Health Implications

  • Endocrine Disruption and Environmental Estrogens : Cummings (1997) discussed methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, highlighting the adverse effects on fertility, pregnancy, and developmental processes in both females and males. This research underscores the environmental and health concerns associated with organochlorine compounds, which may share structural similarities or metabolic pathways with 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, pointing to the importance of understanding such chemicals' environmental persistence and biological impacts (Cummings, 1997).

Applications in Material Science and Organic Synthesis

  • Synthetic Pathways and Structural Properties : The synthesis of novel compounds through reactions involving chloral and substituted anilines, leading to a series of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the potential of using specific chlorinated and methoxylated precursors for generating structurally diverse molecules. This work by Issac and Tierney (1996) provides valuable insights into the synthetic versatility of chloral-derived compounds, potentially including 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, for applications in developing new materials or biologically active molecules (Issac & Tierney, 1996).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMUIQOGSCVYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.